molecular formula C17H11NO4 B594112 3-(Naphthalen-1-yl)-5-nitrobenzoic acid CAS No. 1261964-85-5

3-(Naphthalen-1-yl)-5-nitrobenzoic acid

Cat. No. B594112
CAS RN: 1261964-85-5
M. Wt: 293.278
InChI Key: FRPXBPYOTQZIDD-UHFFFAOYSA-N
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Description

Naphthalene-based compounds are widely used in organic chemistry due to their unique structure and properties . They typically consist of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Synthesis Analysis

The synthesis of naphthalene-based compounds often involves various organic reactions . For example, one study reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of naphthalene-based compounds can be analyzed using various spectroscopic techniques, such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .


Chemical Reactions Analysis

Naphthalene-based compounds can undergo a variety of chemical reactions . For instance, they can be converted into a variety of heterocyclic systems of synthetic and biological importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene-based compounds can be determined using various analytical techniques . For example, the density functional theory (DFT) method can be used to obtain the optimized structure .

Scientific Research Applications

Supramolecular Aggregation

3-(Naphthalen-1-yl)-5-nitrobenzoic acid shows significant potential in supramolecular chemistry. Suzuki et al. (1999) demonstrated its ability to form charge-transfer complexes with aromatic hydrocarbons, exhibiting size and shape selectivity. This compound forms dimers through O−H···O hydrogen bonding and creates two-dimensional sheetlike networks via C−H···O hydrogen bonding, which is essential for its recognition properties in complexation processes (Suzuki et al., 1999).

Nanocomposites in Concrete

In the field of construction materials, 3-(Naphthalen-1-yl)-5-nitrobenzoic acid can play a role in the development of nanocomposites. Raki et al. (2004) explored its intercalation into layered double hydroxide-like host materials. This process leads to novel orientations of the compound in the interlayer space, suggesting potential applications in cement and concrete science, particularly in controlling the kinetics of cement hydration (Raki et al., 2004).

Thermally Stable Polymers

3-(Naphthalen-1-yl)-5-nitrobenzoic acid is a precursor in the synthesis of thermally stable polymers. Mehdipour‐Ataei et al. (2004) demonstrated its use in producing pyridine-based ether ester diamines, which were then used to create thermally stable poly (ether ester amide)s. This highlights its utility in developing materials with high thermal resistance and potential applications in various industrial sectors (Mehdipour‐Ataei et al., 2004).

Tautomerism Studies

The compound's structural characteristics make it a subject of interest in tautomerism studies. Hristova et al. (2017) examined its tautomerism, combining theoretical chemistry, UV–Vis spectroscopy, and NMR. Their research provides insights into the compound's structural behavior and its potential application in theoretical and applied chemistry (Hristova et al., 2017).

Host-Guest Complexation

Pitchumani and Vellayappan (1992) investigated the host-guest complexation of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid with β-cyclodextrin. The study revealed formation constants for both the conjugate acid and base forms, indicating the compound's potential in forming stable complexes and its application in molecular recognition and supramolecular chemistry (Pitchumani & Vellayappan, 1992).

Luminescent Materials

Shi et al. (2012) synthesized novel luminescent Eu(III) complexes using 3-(Naphthalen-1-yl)-5-nitrobenzoic acid derivatives. These complexes showed efficient sensitization by the ligand, resulting in high-intensity photoluminescence. This demonstrates the compound's potential in the development of luminescent materials for various applications, including display technologies (Shi et al., 2012).

Safety And Hazards

The safety and hazards associated with naphthalene-based compounds can vary widely depending on their specific structure and functional groups .

Future Directions

Future research on naphthalene-based compounds could focus on their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

3-naphthalen-1-yl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPXBPYOTQZIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690977
Record name 3-(Naphthalen-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)-5-nitrobenzoic acid

CAS RN

1261964-85-5
Record name 3-(Naphthalen-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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